molecular formula C16H22Cl5N3S B12739335 Piperazine, 1-(3,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, trihydrochloride CAS No. 89663-28-5

Piperazine, 1-(3,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, trihydrochloride

Cat. No.: B12739335
CAS No.: 89663-28-5
M. Wt: 465.7 g/mol
InChI Key: FKVPPKNHUCYXCC-UHFFFAOYSA-N
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Description

Piperazine, 1-(3,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, trihydrochloride is a complex organic compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, trihydrochloride typically involves the reaction of 1-(3,4-dichlorophenyl)piperazine with 2-(4-methyl-5-thiazolyl)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would include steps such as purification through recrystallization or chromatography to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, Piperazine, 1-(3,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, trihydrochloride can be used to study its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

Medicinally, this compound may be investigated for its potential use in treating diseases such as infections, neurological disorders, or as an anti-inflammatory agent.

Industry

Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, trihydrochloride involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(3,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-
  • Piperazine, 1-(3,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, dihydrochloride

Uniqueness

The uniqueness of Piperazine, 1-(3,4-dichlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, trihydrochloride lies in its specific chemical structure, which imparts distinct pharmacological properties compared to its analogs. The presence of the 3,4-dichlorophenyl and 4-methyl-5-thiazolyl groups may enhance its binding affinity and selectivity for certain biological targets.

Properties

CAS No.

89663-28-5

Molecular Formula

C16H22Cl5N3S

Molecular Weight

465.7 g/mol

IUPAC Name

5-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]ethyl]-4-methyl-1,3-thiazole;trihydrochloride

InChI

InChI=1S/C16H19Cl2N3S.3ClH/c1-12-16(22-11-19-12)4-5-20-6-8-21(9-7-20)13-2-3-14(17)15(18)10-13;;;/h2-3,10-11H,4-9H2,1H3;3*1H

InChI Key

FKVPPKNHUCYXCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCN2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl.Cl.Cl.Cl

Origin of Product

United States

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